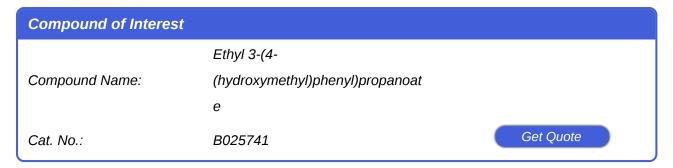


Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate stability and storage conditions

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An In-depth Technical Guide on the Stability and Storage of **Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate (CAS No. 107859-98-3) is a chemical intermediate of interest in pharmaceutical synthesis and materials science. Its molecular structure incorporates two key functional groups that dictate its stability profile: an ethyl ester and a primary benzylic alcohol. Understanding the inherent stability of this compound is critical for ensuring its quality, purity, and efficacy in research and development applications. This guide provides a comprehensive overview of its degradation pathways, recommended storage conditions, and standardized protocols for stability assessment.

Chemical and Physical Properties

A summary of the key properties for **Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate** is presented below.



| Property | Value | Source |
|-------------------|---|--------|
| CAS Number | 107859-98-3 | [1] |
| Molecular Formula | C11H14O3 | [2] |
| Molecular Weight | 194.23 g/mol | [3] |
| Appearance | Liquid / Solid (Varies by purity and temperature) | [3] |
| Boiling Point | ~349.0 °C (Predicted) | [4] |
| Density | ~1.065 g/cm³ (Predicted) | [4] |

Stability Profile and Potential Degradation Pathways

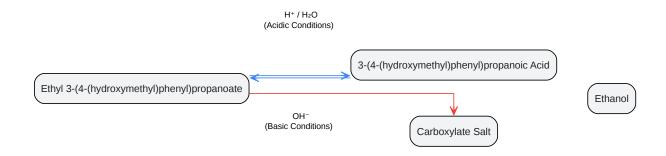
The stability of **Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate** is primarily influenced by its susceptibility to hydrolysis and oxidation. These two degradation pathways are the most probable routes for impurity formation during storage and handling.

Hydrolysis of the Ester Linkage

The ethyl ester functional group is susceptible to cleavage via hydrolysis. This reaction can be catalyzed by the presence of acids or bases, or it can occur slowly in the presence of water.[5] The hydrolysis reaction is typically irreversible under alkaline conditions, leading to the formation of a carboxylate salt.[6]

- Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ester undergoes reversible hydrolysis to yield 3-(4-(hydroxymethyl)phenyl)propanoic acid and ethanol.[5]
- Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the ester is irreversibly hydrolyzed to form the corresponding carboxylate salt and ethanol.





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Diagram 1. Hydrolytic degradation pathways for the ester linkage.

Oxidation of the Benzylic Alcohol

The hydroxymethyl group (-CH₂OH) attached to the phenyl ring is a primary benzylic alcohol. This functional group is susceptible to oxidation, which can be initiated by atmospheric oxygen (autoxidation), light, or the presence of oxidizing agents.[7][8][9] The oxidation typically proceeds in two stages:

- Oxidation to Aldehyde: The primary alcohol is first oxidized to the corresponding aldehyde, forming Ethyl 3-(4-formylphenyl)propanoate.
- Oxidation to Carboxylic Acid: Further oxidation of the aldehyde yields the carboxylic acid,
 Ethyl 3-(4-carboxyphenyl)propanoate. This overoxidation can occur in the presence of strong oxidizing agents or under harsh conditions.[10]



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Diagram 2. Oxidative degradation pathway for the benzylic alcohol group.

Quantitative Stability Data (Illustrative)



No specific quantitative stability data for **Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate** was found in the public domain. The following table presents illustrative data from a hypothetical forced degradation study to demonstrate how results would be presented.

| Condition | Time (Weeks) | % Degradation (Illustrative) | Major Degradant |
|---|--------------|------------------------------|--|
| Hydrolytic | | | |
| 0.1 N HCI (60°C) | 1 | 4.5% | 3-(4- (hydroxymethyl)pheny l)propanoic acid |
| Purified Water (60°C) | 4 | < 0.5% | Not Applicable |
| 0.1 N NaOH (40°C) | 1 | 12.8% | 3-(4- (hydroxymethyl)pheny l)propanoate salt |
| Oxidative | | | |
| 3% H ₂ O ₂ (25°C) | 1 | 8.2% | Ethyl 3-(4- formylphenyl)propano ate |
| Photolytic | | | |
| ICH Light Exposure | 2 | 2.1% | Ethyl 3-(4- formylphenyl)propano ate |
| Thermal | | | |
| 60°C / 75% RH | 4 | 1.5% | Mixed |

Recommended Storage and Handling Conditions

To ensure the long-term stability and minimize degradation, the following storage and handling conditions are recommended based on guidelines for structurally similar compounds.[2][11]



| Parameter | Recommendation | Rationale |
|------------------------|--|--|
| Temperature | Long-term: 2°C to 8°C.Short- term: Store in a cool place. | Reduces rates of both hydrolysis and oxidation.[3][11] |
| Atmosphere | Store in a tightly sealed container. For maximum stability, purge container with an inert gas (e.g., Nitrogen, Argon). | Prevents exposure to atmospheric moisture and oxygen, minimizing hydrolysis and oxidation.[11] |
| Light | Protect from light. Use amber or opaque containers. | The benzylic alcohol moiety can be susceptible to photo-oxidation.[9][11] |
| Moisture | Keep in a dry place. | Prevents hydrolysis of the ester group.[2][12] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | These materials can catalyze rapid degradation through oxidation or hydrolysis.[2][13] |

Experimental Protocols for Stability Assessment

The following sections detail standardized, albeit representative, protocols for evaluating the stability of **Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate**.

Protocol: Forced Degradation by Hydrolysis

Objective: To determine the susceptibility of the compound to acid- and base-catalyzed hydrolysis.

Methodology:

- Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a concentration of 1 mg/mL.
- Stress Conditions:



- Acidic: Mix 1 mL of stock solution with 9 mL of 0.1 N Hydrochloric Acid.
- Basic: Mix 1 mL of stock solution with 9 mL of 0.1 N Sodium Hydroxide.
- Neutral: Mix 1 mL of stock solution with 9 mL of purified water.
- Incubation: Incubate all solutions in sealed vials at 60°C. Protect from light.
- Time Points: Withdraw aliquots at T=0, 2, 4, 8, 24, and 48 hours.
- · Sample Quenching:
 - For acidic samples, neutralize with an equivalent amount of 0.1 N NaOH.
 - For basic samples, neutralize with an equivalent amount of 0.1 N HCl.
- Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Quantify the parent compound and any degradation products by comparing peak areas to a reference standard.

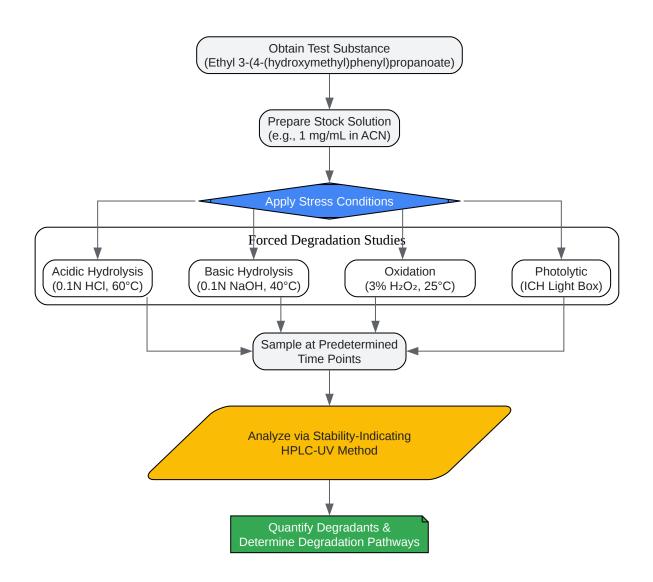
Protocol: Forced Degradation by Oxidation

Objective: To assess the compound's sensitivity to oxidative stress.

Methodology:

- Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.
- Stress Condition: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
- Incubation: Store the solution at room temperature (25°C), protected from light.
- Time Points: Withdraw aliquots at T=0, 2, 6, and 24 hours.
- Analysis: Directly inject the aliquots into an HPLC-UV system. Monitor the decrease in the parent peak and the formation of new peaks corresponding to oxidative degradants.





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Diagram 3. General workflow for a forced degradation stability study.

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